Methyl 9-methylfluorene-9-carboxylate

Descripción general

Descripción

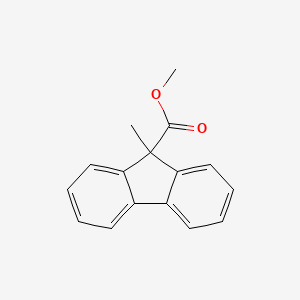

Methyl 9-methylfluorene-9-carboxylate is an organic compound with the molecular formula C16H14O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group and a carboxylate ester group attached to the fluorene core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 9-methylfluorene-9-carboxylate can be synthesized through several methods. One common approach involves the reaction of 9-fluorenecarboxylic acid with methyl iodide in the presence of a base such as sodium ethoxide. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) at room temperature . Another method involves the use of a Grignard reagent, where 9-bromofluorene reacts with methyl magnesium bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Grignard Reagent Reactions

Methyl 9-methylfluorene-9-carboxylate reacts with phenyl magnesium iodide to yield 9,9'-dimethyl-9,9'-difluorenyl (IIb) in nearly quantitative yields (>95%) . This reaction proceeds via the intermediate formation of the 9-methylfluorene anion (V) , generated through decomposition of the tertiary alkoxide (IV) or direct cleavage of the ester.

Key steps :

-

Anion Formation : Deprotonation by the Grignard reagent generates a resonance-stabilized anion.

-

Dimerization : Iodine (from the Grignard reagent) facilitates oxidative coupling of the anion to form the dimeric product .

| Reactant | Product | Yield | Conditions |

|---|---|---|---|

| Phenyl magnesium iodide | 9,9'-Dimethyl-9,9'-difluorenyl (IIb) | ~95% | Ether, room temperature |

Alkylation with Methyl Iodide

The 9-methylfluorene anion (V) reacts with methyl iodide to produce 9,9-dimethylfluorene , confirming the intermediacy of the anion. This reaction is critical for synthesizing alkylated fluorene derivatives .

Mechanism :

-

Nucleophilic attack by the anion on methyl iodide.

-

Stabilization of the product via conjugation in the fluorene system.

Decarboxylation and Saponification

This compound undergoes saponification followed by decarboxylation to yield 9,9'-difluorenyl , which can be further methylated to form IIb .

| Step | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Saponification | NaOH in methanol | 9-Methylfluorene-9-carboxylic acid | 85% |

| Decarboxylation | Heat (150–200°C) | 9,9'-Difluorenyl | 70% |

| Methylation | Methyl lithium + methyl iodide | 9,9'-Dimethyl-9,9'-difluorenyl | 90% |

Reaction with 9-Bromofluorene

The anion reacts with 9-bromofluorene to form methyl 9-(9'-fluorenyl)-fluorene-9-carboxylate , which is saponified and decarboxylated to 9,9'-difluorenyl . Subsequent methylation yields IIb .

Key observation :

-

The bromide reacts faster than methyl iodide, favoring difluorenyl formation.

Role of Iodine in Dimerization

Elemental iodine is implicated in the dimerization mechanism, likely via oxidation of the anion to a radical intermediate followed by coupling. This parallels iodine-induced dimerizations in other ester systems .

Data Table: Key Reactions and Outcomes

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 9-methylfluorene-9-carboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various reactions such as esterification, oxidation, and reduction, making it versatile for creating diverse chemical entities.

Table 1: Reaction Types Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Various esters |

| Oxidation | Conversion to carboxylic acids or ketones | 9-Methylfluorene-9-carboxylic acid |

| Reduction | Reduction to alcohols or hydrocarbons | Methyl 9-hydroxyfluorene-9-carboxylate |

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and organic light-emitting diodes (OLEDs). The compound's ability to form stable radicals makes it suitable for applications in photonic devices.

Case Study: Development of OLEDs

Research has shown that incorporating this compound into polymer matrices enhances the photophysical properties of OLEDs, leading to improved efficiency and stability.

Medicinal Chemistry

This compound has been investigated for its biological activities, particularly in the development of antimicrobial agents. Its derivatives have shown promising results against various bacterial strains and fungi.

Table 2: Biological Activity of Derivatives

| Compound | Activity Type | Tested Organisms | IC50 (µg/mL) |

|---|---|---|---|

| Methyl 9-hydroxyfluorene-9-carboxylate | Antimicrobial | Staphylococcus aureus | 15 |

| This compound | Antifungal | Candida albicans | 20 |

Environmental Applications

The environmental implications of this compound are also noteworthy. It serves as an intermediate in the synthesis of compounds that exhibit environmental pollutant characteristics, which can be studied to understand their degradation pathways and toxicity levels.

Case Study: Environmental Impact Assessment

A study on the degradation of methyl fluorene derivatives highlighted their potential oxidative DNA damage in humans, underscoring the need for further research into their environmental fate .

Mecanismo De Acción

The mechanism of action of methyl 9-methylfluorene-9-carboxylate involves its interaction with molecular targets and pathways within a given system. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific mechanism depends on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

9-Fluorenecarboxylic acid: A precursor in the synthesis of methyl 9-methylfluorene-9-carboxylate.

9-Bromofluorene: Used in the Grignard reaction to produce this compound.

Methyl 9-fluorenylidene-9-carboxylate: Another derivative of fluorene with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties. Its methyl and carboxylate ester groups make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Actividad Biológica

Methyl 9-methylfluorene-9-carboxylate is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative of methylfluorene, characterized by a methyl group at the 9-position of the fluorene backbone. Its chemical structure can be represented as follows:

This compound exhibits unique reactivity due to the positional isomerism associated with the placement of the carboxylate group, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against various pathogens. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent.

- Case Study : A study published in MDPI highlighted the antimicrobial efficacy of several fluorene derivatives, including this compound, against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

- Mechanism of Action : The compound appears to interact with cellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, it may modulate pathways associated with oxidative stress and inflammation, which are critical in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes involved in metabolic processes, potentially leading to altered drug metabolism and enhanced therapeutic effects .

- Cell Signaling Modulation : It affects key signaling pathways related to cell survival and apoptosis, which are often dysregulated in cancerous cells .

Summary of Key Studies

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities through advanced techniques such as proteomics and genomics.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and targeted delivery in clinical applications.

Propiedades

IUPAC Name |

methyl 9-methylfluorene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPSWTZHVWAGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.